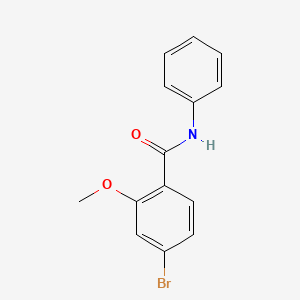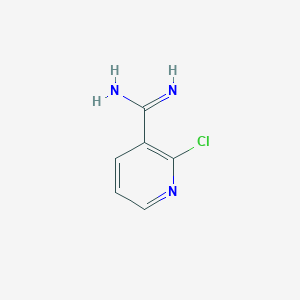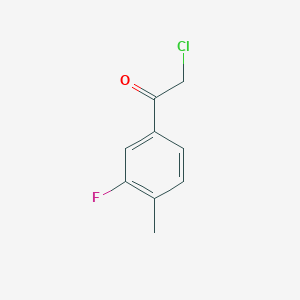
3-メチル-2-(ピペラジン-1-イル)キノリン
説明
3-Methyl-2-(piperazin-1-yl)quinoline is a chemical compound that belongs to the class of quinolines . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
The synthesis of 2-(piperazin-1-yl)quinolines derivatives, which is similar to 3-Methyl-2-(piperazin-1-yl)quinoline, has been explained through several chemical reactions including acylation, sulfonylation, Claisen-Schmidt condensation, 1, 3-dipolar cycloaddition, one-pot multicomponent reactions (MCRs), reductive amination, Grignard reaction, and Kabachnik-Field’s reaction .Chemical Reactions Analysis
The chemical reactions involving 2-(piperazin-1-yl)quinolines derivatives, which are similar to 3-Methyl-2-(piperazin-1-yl)quinoline, include acylation, sulfonylation, Claisen-Schmidt condensation, 1, 3-dipolar cycloaddition, one-pot multicomponent reactions (MCRs), reductive amination, Grignard reaction, and Kabachnik-Field’s reaction .科学的研究の応用
- 抗マラリア活性: 研究者らは、3-メチル-2-(ピペラジン-1-イル)キノリン誘導体の抗マラリアの可能性を探求してきました。 これらの化合物は、マラリアの原因となるマラリア原虫の増殖を阻害する可能性があります .
- 抗がん特性: 一部の研究では、この化合物を含むキノリン誘導体が、癌細胞に対して細胞毒性を示すことが示唆されています。 研究者らは、新規抗がん剤としての可能性を調査しています .
- キノキサリン合成: この化合物の特性は、キノキサリン誘導体の合成に利用されてきました。 研究者らは、リン酸塩系不均一触媒(例:リン酸一アンモニウム、リン酸二アンモニウム)を用いてキノキサリンを調製しました .
- 多様な化学反応: 2-(ピペラジン-1-イル)キノリンの合成には、アシル化、スルホン化、クライゼン・シュミット縮合、1,3-双極子環状付加、グリニャール反応などのさまざまな反応が含まれます。 これらの多様な反応により、構造的に多様な化合物を創出することができます .
- プロテインキナーゼ阻害: この化合物のいくつかの誘導体は、プロテインキナーゼ阻害活性を示しています。 研究者らは、治療薬としての可能性を調査しています .
医薬品化学と創薬
不均一系触媒
有機合成
生物活性研究
将来の方向性
Quinoline-based compounds, such as 3-Methyl-2-(piperazin-1-yl)quinoline, have a wide range of biological activities and are used extensively in the treatment of various diseases . There is a huge need for drugs to combat deadly pathogens, and quinolines are an essential moiety to treat infectious diseases . Therefore, there is a great potential for the development of new derivatives of quinoline-based compounds in the future.
作用機序
Target of Action
3-Methyl-2-(piperazin-1-yl)quinoline, also known as 3-METHYL-2-(1-PIPERAZINYL)QUINOLINE, is a quinoline-piperazine hybrid. This compound has been studied for its antibacterial and antituberculosis properties . The primary targets of this compound are the pathogens of Gram-positive and Gram-negative bacteria, as well as non-virulent, virulent, and multiple drug-resistant tuberculosis (MDR-TB) strains .
Mode of Action
It has been observed that certain compounds in this class display significant inhibitory activity against bacterial growth and tb strains . The interaction with its targets likely involves disruption of essential biological processes within the bacterial cells, leading to their death.
Biochemical Pathways
Given its antibacterial and antituberculosis activity, it can be inferred that the compound interferes with the biochemical pathways essential for the survival and proliferation of the bacteria and tb strains .
Pharmacokinetics
It is mentioned that certain compounds in this class could be developed as antibiotics or mdr-tb drugs by improving their hydrophilicity , suggesting that modifications to the compound could enhance its bioavailability.
Result of Action
The result of the action of 3-Methyl-2-(piperazin-1-yl)quinoline is the inhibition of bacterial growth and the death of TB strains . Some compounds in this class have shown significant inhibitory activity against all tested TB strains, making them more effective than other 1st line and 2nd line TB drugs .
生化学分析
Biochemical Properties
3-Methyl-2-(piperazin-1-yl)quinoline has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been reported that quinoline-containing molecules can inhibit c-MET, a protein kinase, in both in vitro and in vivo studies . The nature of these interactions is often complex and can involve multiple biochemical pathways .
Cellular Effects
The effects of 3-Methyl-2-(piperazin-1-yl)quinoline on cells are diverse and can influence various cellular processes . For example, some quinoline-piperazine hybrids have shown antibacterial and antituberculosis properties, indicating that they can influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Metabolic Pathways
It is known that quinoline derivatives can interact with various enzymes or cofactors .
Transport and Distribution
It is known that quinoline derivatives can interact with various transporters or binding proteins .
Subcellular Localization
It is known that quinoline derivatives can interact with various cellular compartments or organelles .
特性
IUPAC Name |
3-methyl-2-piperazin-1-ylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-11-10-12-4-2-3-5-13(12)16-14(11)17-8-6-15-7-9-17/h2-5,10,15H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKANULGPVFVJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N=C1N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627184 | |
| Record name | 3-Methyl-2-(piperazin-1-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
348133-74-4 | |
| Record name | 3-Methyl-2-(piperazin-1-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




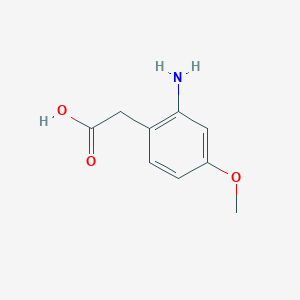
![2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1612888.png)
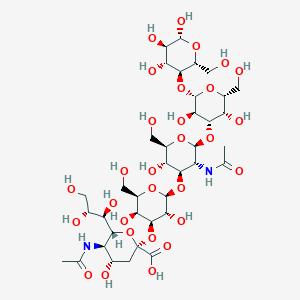

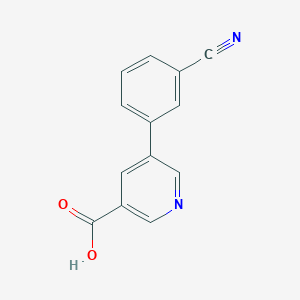

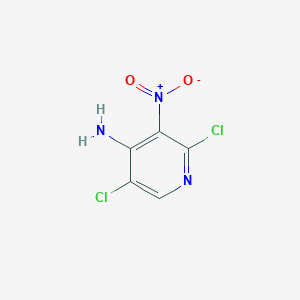
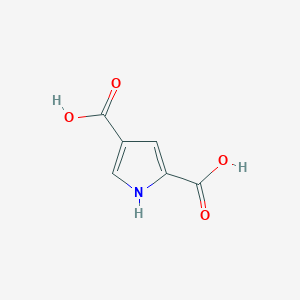
![1-(3-Aminopropyl)-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B1612898.png)
